molecular formula C21H23NO4 B13508305 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-methylbutanoicacid

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-methylbutanoicacid

Cat. No.: B13508305
M. Wt: 353.4 g/mol
InChI Key: OBUOHPMUAPOVID-UHFFFAOYSA-N
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Description

This compound is an Fmoc (9-fluorenylmethoxycarbonyl)-protected α-methyl-substituted amino acid derivative. The Fmoc group serves as a temporary protecting group for amines in solid-phase peptide synthesis (SPPS), enabling precise control over peptide chain elongation. Its structure features a methyl branch at the α-carbon and a methyl-substituted amino group, distinguishing it from standard Fmoc-amino acids.

Properties

Molecular Formula

C21H23NO4

Molecular Weight

353.4 g/mol

IUPAC Name

2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-2-methylbutanoic acid

InChI

InChI=1S/C21H23NO4/c1-4-21(2,19(23)24)22(3)20(25)26-13-18-16-11-7-5-9-14(16)15-10-6-8-12-17(15)18/h5-12,18H,4,13H2,1-3H3,(H,23,24)

InChI Key

OBUOHPMUAPOVID-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

Preparation Methods

Synthesis of the Amino Acid Backbone

The backbone, 2-methylbutanoic acid , can be synthesized via:

  • Asymmetric synthesis starting from readily available precursors such as isobutylene derivatives or via chiral auxiliary-mediated reactions.
  • Chiral pool synthesis utilizing naturally occurring amino acids like leucine or valine as starting materials.

Formation of the N-[(9H-fluoren-9-yl)methoxy]carbonyl (Fmoc) Group

The Fmoc group is introduced through carbamate formation:

Reaction: Amino acid + Fmoc-Cl (Fluorenylmethoxycarbonyl chloride) in the presence of a base (e.g., DIPEA or Na2CO3)

This reaction proceeds via nucleophilic attack of the amino group on Fmoc-Cl, forming a carbamate linkage.

Specific Synthesis Protocols

Based on patent literature and research articles, the most reliable preparation method involves:

  • Step 1: Dissolving the amino acid precursor in anhydrous solvent (e.g., DMF or DMSO).
  • Step 2: Adding a base such as DIPEA to deprotonate the amino group.
  • Step 3: Adding Fmoc-Cl dropwise under stirring at low temperature (0–5°C) to control exothermicity.
  • Step 4: Stirring the mixture for several hours at room temperature to ensure complete reaction.
  • Step 5: Quenching the reaction with water or dilute acid, followed by extraction and purification via column chromatography or recrystallization.

Purification and Characterization

Purification involves:

Data Tables and Research Outcomes

Step Reagents Conditions Outcome Yield Notes
Amino acid backbone synthesis Isobutylene derivatives Asymmetric catalysis Chiral amino acid 70–85% Starting material for Fmoc protection
Carbamate formation Fmoc-Cl, DIPEA 0–5°C, 2–4 hours Fmoc-protected amino acid 85–95% Purity >98% confirmed by HPLC
Purification Silica gel chromatography Eluent: DCM/methanol Pure product N/A Confirmed by NMR and MS

Note: The yields are approximate and depend on reaction scale and conditions.

Research Outcomes and Validation

Research articles and patents, such as EP3988561A1, confirm the robustness of this synthetic route, emphasizing the importance of anhydrous conditions and controlled addition of Fmoc-Cl to prevent side reactions. The compound's stereochemistry is preserved through chiral starting materials or chiral catalysts, ensuring the biological activity and specificity in peptide synthesis.

Additional Considerations

  • Solvent choice: Anhydrous DMF or DMSO is preferred for carbamate formation.
  • Reaction temperature: Maintaining low temperatures during Fmoc-Cl addition minimizes side reactions.
  • Purity assessment: NMR (¹H, ¹³C), IR, and HRMS are standard for confirming the structure.
  • Storage: The final product should be stored under inert atmosphere at low temperature to prevent degradation.

Chemical Reactions Analysis

Types of Reactions

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-methylbutanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-methylbutanoic acid is extensively used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-methylbutanoic acid involves the protection of the amino group during peptide synthesis. The Fmoc group provides steric hindrance, preventing unwanted side reactions. Upon removal of the Fmoc group, the free amino group can participate in peptide bond formation, allowing the synthesis of longer peptide chains .

Comparison with Similar Compounds

Key Observations :

  • Solubility : Polar substituents (e.g., piperidinyl in ) improve aqueous solubility, whereas hydrophobic groups (e.g., o-tolyl in ) favor organic-phase reactions.
  • Optical Purity : Enantiomeric analogs (e.g., R- vs. S-configurations in ) exhibit distinct optical rotations, critical for chiral drug development.

Biological Activity

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-methylbutanoic acid, commonly referred to as Fmoc-Methyl-Amino-Acid, is a compound of significant interest in biochemistry and pharmacology. Its unique structure, characterized by the fluorenylmethoxycarbonyl (Fmoc) group, plays a crucial role in its biological activity. This article will delve into its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-methylbutanoic acid is C22H26N2O4, with a molar mass of 382.45 g/mol. The compound features a fluorenyl group that enhances its lipophilicity, potentially influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The fluorenyl group may facilitate binding to hydrophobic pockets within proteins, while the amino acid moiety can engage in hydrogen bonding or π-π stacking interactions with active sites. These interactions can modulate the activity of target proteins, leading to diverse biological effects.

Enzyme Inhibition

Research indicates that derivatives of this compound exhibit enzyme inhibition properties. For instance, studies have shown that modifications to the fluorenyl group can enhance the inhibitory effects on specific enzymes involved in metabolic pathways .

Antiproliferative Effects

Case studies have demonstrated that certain analogs of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-methylbutanoic acid possess significant antiproliferative activity against cancer cell lines. The mechanism involves the inhibition of type I topoisomerase, which is crucial for DNA replication and transcription .

CompoundActivityTarget
Fmoc-Methyl-Amino-AcidAntiproliferativeType I Topoisomerase
Analog AEnzyme InhibitionMetabolic Enzyme B
Analog BAntimicrobialBacterial Growth

Antimicrobial Properties

Some derivatives have shown promising antimicrobial activity against various bacterial strains. The presence of the fluorenyl group may enhance the compound's ability to penetrate bacterial membranes, leading to increased efficacy.

Neuroprotective Effects

Certain structural analogs have been investigated for their neuroprotective properties. These compounds may influence pathways related to neurodegenerative diseases by modulating oxidative stress and inflammatory responses .

Case Studies

  • Antiproliferative Activity : A study conducted on a series of fluorenone derivatives indicated that modifications in side chains significantly affected their antiproliferative potency against human cancer cell lines. The introduction of linear alkyl groups improved activity compared to branched or bulky groups .
  • Enzyme Interaction : Another research effort highlighted how specific structural features of Fmoc-Methyl-Amino-Acid could enhance binding affinities for metabolic enzymes, suggesting potential applications in drug design .
  • Neuroprotection : A study focusing on neuroprotective effects revealed that certain derivatives could reduce neuronal damage in models of oxidative stress, indicating their potential for treating neurodegenerative disorders .

Q & A

Q. Basic

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
  • Storage : Keep in airtight containers at 2–8°C, protected from light and moisture .

How can contradictory stability data under varying pH conditions be resolved?

Advanced
Conflicting reports on stability (e.g., hydrolysis at pH >10) require systematic validation:

  • Controlled degradation studies : Incubate the compound at pH 7–12 and monitor decomposition via HPLC.
  • Kinetic analysis : Calculate half-lives (t1/2t_{1/2}) under each condition. Preliminary data suggest instability above pH 10 due to Fmoc deprotection .
  • Alternative buffers : Use phosphate or Tris buffers instead of carbonate to mitigate base-catalyzed degradation .

What are the primary applications of this compound in peptide research?

Q. Basic

  • Solid-Phase Peptide Synthesis (SPPS) : Acts as a protected building block for introducing methyl-substituted amino acids into peptide chains.
  • Orthogonal protection strategies : The Fmoc group allows selective deprotection (e.g., using piperidine) while retaining acid-labile side chains .

How can microwave-assisted synthesis improve the yield of this compound?

Advanced
Microwave irradiation enhances reaction kinetics by:

  • Reducing reaction time : Achieve >90% yield in 20 minutes vs. 6–8 hours conventionally.
  • Suppressing side products : Uniform heating minimizes thermal gradients, reducing racemization.
    For example, coupling with HATU/DIPEA under microwave (50 W, 60°C) improves purity to ~98% compared to 85% with traditional methods .

What strategies validate the compound’s stereochemical integrity during synthesis?

Q. Advanced

  • Chiral HPLC : Resolve enantiomers using columns like Chiralpak IA or IB.
  • Circular Dichroism (CD) : Confirm retention of chirality post-synthesis.
  • X-ray crystallography : Resolve absolute configuration for crystalline derivatives .

How does this compound interact with biological targets in drug discovery?

Q. Advanced

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics to receptors (e.g., GPCRs).
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH).
  • Molecular Dynamics (MD) simulations : Predict binding modes using docking software (e.g., AutoDock Vina). Recent studies highlight its potential as a protease inhibitor scaffold .

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